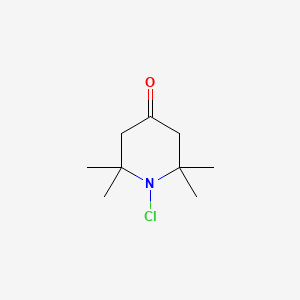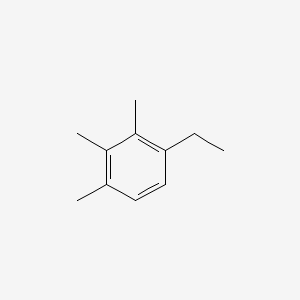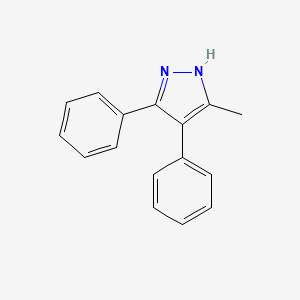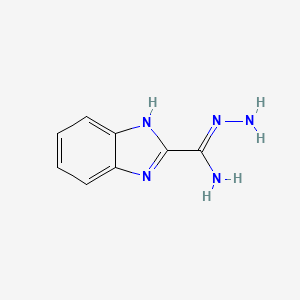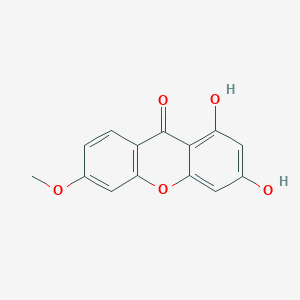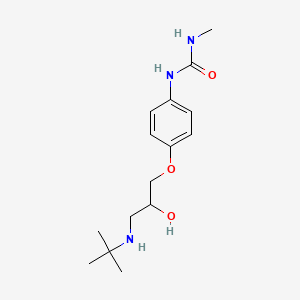
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypropoxy group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)aniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
科学的研究の応用
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors on cell surfaces to modulate cellular signaling pathways. The exact mechanism depends on the specific application and the biological context.
類似化合物との比較
Similar Compounds
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-propylurea: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the hydroxypropoxy group offers potential sites for further chemical modification.
特性
CAS番号 |
38649-71-7 |
|---|---|
分子式 |
C15H25N3O3 |
分子量 |
295.38 g/mol |
IUPAC名 |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)17-9-12(19)10-21-13-7-5-11(6-8-13)18-14(20)16-4/h5-8,12,17,19H,9-10H2,1-4H3,(H2,16,18,20) |
InChIキー |
HSXDNUPPKRMZMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
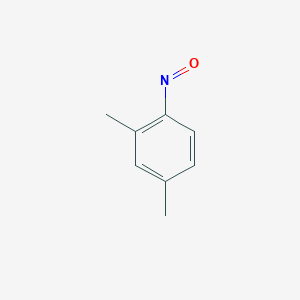
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)

![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)



